molecular formula C20H19N5OS B234009 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide

Cat. No. B234009
M. Wt: 377.5 g/mol
InChI Key: BQJUSZQVHQPEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that has recently gained attention in the scientific community due to its potential application in cancer treatment.

Mechanism of Action

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide works by binding to the active site of BTK, thereby preventing its activity. This, in turn, inhibits the growth and survival of cancer cells, leading to their eventual death. Additionally, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide has been shown to have a synergistic effect when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of BTK activity, the induction of apoptosis (programmed cell death) in cancer cells, and the suppression of tumor growth. Additionally, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide has been shown to have minimal toxicity and side effects in preclinical studies, making it a promising candidate for further development and clinical trials.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide for lab experiments is its specificity for BTK, which allows for more targeted and effective treatment of cancer cells. Additionally, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide has shown minimal toxicity and side effects in preclinical studies, making it a safer alternative to other cancer treatments. However, one limitation of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide is its limited bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several potential future directions for N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide research, including the development of more effective synthesis methods, the optimization of dosing and administration regimens, and the exploration of its potential application in other types of cancer. Additionally, further studies are needed to better understand the long-term effects of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide and its potential interactions with other cancer treatments. Overall, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide shows great promise as a potential cancer treatment and warrants further investigation.

Synthesis Methods

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide involves a series of chemical reactions that result in the formation of the final compound. The process begins with the preparation of 3-methylbenzamide, which is then reacted with 4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl chloride to produce N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide.

Scientific Research Applications

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide has been the subject of numerous scientific studies due to its potential application in cancer treatment. Specifically, it has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in the development and progression of certain types of cancer, including lymphoma and leukemia.

properties

Product Name

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-3-methylbenzamide

InChI

InChI=1S/C20H19N5OS/c1-3-17-22-23-20-25(17)24-19(27-20)15-9-7-14(8-10-15)12-21-18(26)16-6-4-5-13(2)11-16/h4-11H,3,12H2,1-2H3,(H,21,26)

InChI Key

BQJUSZQVHQPEBE-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)C

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC(=C4)C

Origin of Product

United States

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